N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound that features a thiadiazole ring, a nitro group, and an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps. One common route starts with the preparation of the thiadiazole ring, which can be synthesized by reacting 2-amino-5-ethyl-1,3,4-thiadiazole with appropriate reagents . The anthracene moiety is then introduced through a series of reactions involving nitration and carboxylation . The final step involves coupling the thiadiazole and anthracene derivatives under specific conditions to form the target compound .
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions, purification processes, and possibly the development of catalytic methods to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structure.
Materials Science: Possible applications in the development of organic semiconductors or photovoltaic materials.
Agrochemicals: Potential use as an insecticide or herbicide due to the bioactivity of the thiadiazole ring.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to its biological effects . The nitro group may play a role in redox reactions, while the thiadiazole ring could interact with biological macromolecules through hydrogen bonding or π-π interactions .
Comparison with Similar Compounds
Similar Compounds
N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: Shares the thiadiazole ring but lacks the anthracene moiety.
2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: Another thiadiazole derivative with different functional groups.
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to the combination of the thiadiazole ring, nitro group, and anthracene moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H12N4O5S |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-nitro-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C19H12N4O5S/c1-2-13-21-22-19(29-13)20-18(26)12-8-7-11-14(15(12)23(27)28)17(25)10-6-4-3-5-9(10)16(11)24/h3-8H,2H2,1H3,(H,20,22,26) |
InChI Key |
GPOGDOVJZORWDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Origin of Product |
United States |
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